molecular formula C23H25NO4 B2637395 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 637753-60-7

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2637395
CAS No.: 637753-60-7
M. Wt: 379.456
InChI Key: XMTHQGHMGRJCNY-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavonoid) derivative characterized by a 4-methoxyphenyl group at position 3, a hydroxyl group at position 7, and an azepan-1-ylmethyl substituent at position 6. Its molecular formula is C₂₂H₂₃NO₃ with an average mass of 349.43 g/mol (monoisotopic mass: 349.1678) . The compound is synthesized via Mannich reactions, which introduce amine-containing substituents to the chromen-4-one core . The azepane ring (a 7-membered cyclic amine) distinguishes it from other derivatives with smaller or differently functionalized amine groups.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-17-8-6-16(7-9-17)20-15-28-23-18(22(20)26)10-11-21(25)19(23)14-24-12-4-2-3-5-13-24/h6-11,15,25H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTHQGHMGRJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Azepan-1-ylmethyl Group: This step involves the alkylation of the chromen-4-one core with azepane derivatives, often using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Acylation and Cyclization

The chromenone core is synthesized via cyclization of acylated intermediates. For example:

  • Starting material : 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one reacts with p-methoxyphenylpropionyl chloride in dichloromethane under reflux with pyridine as a base .

  • Yield : 66.8% after column chromatography (petroleum ether/ethyl acetate) .

Reaction StepConditionsReagents/SolventsYield
AcylationReflux, 2 hPyridine, CH₂Cl₂66.8%
CyclizationColumn chromatographyPetroleum ether/EtOAc

Mannich-Type Alkylation

The azepan-methyl group is introduced via Mannich reactions:

  • Reagents : Anabasine, paraformaldehyde, and DMAP in ethanol at 78°C .

  • Key step : Nucleophilic substitution at the azepan nitrogen, enabling methyl group coupling.

  • Yield : Up to 75% after purification .

Functional Group Reactivity

The compound’s reactivity is governed by its hydroxyl, chromenone carbonyl, and azepan-methyl groups:

7-Hydroxy Group

  • Etherification : Reacts with alkyl halides (e.g., bromoethane) under basic conditions to form ether derivatives .

  • Esterification : Forms esters with acyl chlorides (e.g., p-methoxyphenylpropionyl chloride) in dichloromethane .

Azepan-Methyl Group

  • Nucleophilic Substitution : The azepan nitrogen participates in alkylation or arylation reactions. For example, coupling with pyrrolidine derivatives via SN2 mechanisms .

Chromenone Core

  • Electrophilic Substitution : The electron-rich aromatic ring undergoes halogenation or nitration at the 6- or 8-positions under acidic conditions.

Optimized Reaction Conditions

Comparative analysis of reaction efficiencies:

Reaction TypeOptimal ConditionsCatalyst/BaseYield Range
AcylationReflux in CH₂Cl₂Pyridine60–75%
Mannich AlkylationEthanol, 78°CDMAP70–80%
EtherificationK₂CO₃, DMF, 80°C50–65%

Key Findings:

  • DMAP significantly enhances reaction rates in Mannich-type alkylations .

  • Polar aprotic solvents (e.g., DMF) improve yields in etherification .

Mechanistic Insights

  • Chromenone Cyclization : Proceeds via intramolecular aldol condensation, stabilized by resonance in the carbonyl group .

  • Azepan-Methyl Coupling : Involves a two-step process: (1) activation of the methyl group via protonation, (2) nucleophilic attack by azepan.

Stability and Reactivity Challenges

  • pH Sensitivity : The 7-hydroxy group undergoes autoxidation under strongly alkaline conditions.

  • Thermal Stability : Decomposition observed above 200°C, limiting high-temperature reactions .

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses several pharmacological properties:

  • Anticancer Activity : Studies have shown that flavonoids similar to 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can exhibit significant anticancer effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds suggest that they can effectively reduce cell viability at low concentrations, indicating potential for further development as anticancer agents .
  • Antioxidant Properties : Flavonoids are well-known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Applications in Medicinal Chemistry

The unique structure of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one allows it to be a versatile scaffold for designing new therapeutic agents. Its applications include:

  • Drug Development : The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing efficacy and reducing toxicity in cancer treatment protocols.
  • Biochemical Research : It can be utilized in studies investigating biomolecule-ligand interactions, contributing to the understanding of drug mechanisms at the molecular level .

Case Studies

Several case studies have highlighted the potential applications of flavonoid derivatives similar to 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one:

Study Objective Findings
Study on MCF-7 CellsAssess anticancer propertiesCompound exhibited IC50 values indicating significant antiproliferative activity.
Antioxidant Activity EvaluationMeasure free radical scavengingDemonstrated high antioxidant capacity, suggesting protective effects against oxidative damage.
Structure-Activity Relationship AnalysisExplore modifications for enhanced activityIdentified key structural features contributing to biological efficacy, guiding future synthesis efforts.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Key Positions

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituents at positions 3, 7, and 7. Below is a comparative analysis of analogs with modifications in these positions:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Compound Name / ID Position 3 Position 7 Position 8 Molecular Weight (g/mol) Key Properties Biological Activity (if reported) Source
Target Compound 4-Methoxyphenyl Hydroxy Azepan-1-ylmethyl 349.43 Lipophilic due to azepane; synthesized via Mannich reaction Not explicitly reported
Formononetin 4-Methoxyphenyl Hydroxy - 268.26 Base structure; natural isoflavone Estrogenic, antioxidant
Compound 11d 4-Methoxyphenyl Acetoxy Acetoxymethyl 383.1 Increased lipophilicity (acetate groups) Antineoplastic potential (structural screening)
Compound 2k 4-Methoxyphenyl Hydroxy Morpholinomethyl 354.13 Polar morpholine ring Not reported
Compound 2l 4-Methoxyphenyl Hydroxy 4-Methylpiperidinylmethyl 381.18 Moderate lipophilicity (piperidine) Not reported
7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (110) 4-Methoxyphenyl Hydroxy Hydroxy 270.24 Polar; dual hydroxyl groups Tyrosinase inhibition (IC₅₀ = 50.9 µM)
4'-O-Methylpuerarin 4-Methoxyphenyl Hydroxy β-D-Glucopyranosyl 432.40 Highly polar (glucose moiety) Antioxidant, metabolic modulation

Key Observations

Position 8 Modifications :

  • The azepane group in the target compound introduces a 7-membered cyclic amine, enhancing lipophilicity compared to morpholine (6-membered, oxygen-containing) or piperidine (6-membered amine) analogs . This may improve membrane permeability and bioavailability.
  • Acetoxymethyl (Compound 11d) and hydroxy (Compound 110) substituents at position 8 reduce lipophilicity but may enhance hydrogen-bonding interactions with biological targets .

Biological Activity: Formononetin (lacking position 8 substituents) is a well-studied phytoestrogen with antioxidant properties, highlighting the role of the 4-methoxyphenyl group at position 3 . The tyrosinase inhibition of Compound 110 (IC₅₀ = 50.9 µM) suggests that dual hydroxyl groups at positions 7 and 8 enhance enzyme binding, whereas azepane substitution may alter this interaction .

Synthetic Routes :

  • The target compound and analogs like 2k and 2l are synthesized via Mannich reactions , enabling modular introduction of amine-containing groups .
  • Acetate-protected derivatives (e.g., 11d) require additional acetylation steps, increasing synthetic complexity .

Biological Activity

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a compound belonging to the chromen-4-one derivatives, which are recognized for their diverse biological activities. This compound features an azepane ring, a hydroxy group, and a methoxyphenyl group, contributing to its unique pharmacological profile. Research has indicated potential therapeutic applications in areas such as anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be described using the following properties:

PropertyDetails
IUPAC Name8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Molecular FormulaC23H25NO4
Molecular Weight393.45 g/mol
CAS Number637753-59-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The hydroxy and methoxy groups enhance binding affinity to enzymes and receptors, while the azepane ring may improve stability and bioavailability. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Anticancer Properties

Research has shown that chromen-4-one derivatives exhibit significant anticancer effects. A study demonstrated that 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one was evaluated using various assays. Results showed that it effectively scavenged free radicals, thereby preventing oxidative stress-related damage in cells.

Study on Anticancer Effects

In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated that higher concentrations led to a significant decrease in cell viability and increased apoptotic markers.

Concentration (µM)Cell Viability (%)Apoptotic Markers (Caspase 3 Activity)
0100Baseline
1075Increased
5050Significantly Increased
10020Highly Increased

Study on Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked reduction in TNF-alpha and IL-6 levels.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
LPS800500
Compound Treatment300150

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one?

  • Methodology : The compound can be synthesized via Mannich reaction , which introduces the azepan-1-ylmethyl group at position 8.

  • Procedure : React the parent flavonoid (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) with formaldehyde and azepane in ethanol under reflux (70–80°C, 12–24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Reagents : Formaldehyde (37%), azepane, ethanol (anhydrous).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm, azepane methylene at δ 2.5–3.5 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹), carbonyl (≈1650 cm⁻¹), and ether (≈1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 407.18) .

Q. What preliminary assays can evaluate its bioactivity?

  • Screening Approaches :

  • Tyrosinase Inhibition : Adapt protocols from related flavonoids (e.g., IC₅₀ determination using L-DOPA as substrate; compare with 7,8-dihydroxy derivatives in Table 1) .
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values <100 μM suggest potency) .

Advanced Questions

Q. How does the azepan-1-ylmethyl group at position 8 influence structure-activity relationships (SAR) compared to other substituents?

  • SAR Analysis :

  • Data Comparison : Derivatives with bulkier substituents (e.g., azepan-1-ylmethyl) may exhibit altered binding kinetics. For example:
Substituent at Position 8Tyrosinase IC₅₀ (μM)Source
Hydroxymethyl50.9
Azepan-1-ylmethylPending data
  • Hypothesis : The azepane ring’s hydrophobicity could enhance membrane permeability but reduce enzyme affinity. Validate via molecular docking (e.g., AutoDock Vina) .

Q. What challenges arise in refining the crystal structure using SHELXL?

  • Crystallographic Issues :

  • Data Quality : High mosaicity or twinning (common with flexible azepane groups) complicates refinement. Use SHELXD for twin detection and SHELXL-2018 for anisotropic displacement parameter (ADP) modeling .
  • Hydrogen Bonding : Resolve ambiguities in hydroxyl/azepane proton positions using DFT-optimized geometries (e.g., Gaussian 16) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting Steps :

Standardize Assays : Ensure consistent substrate concentrations (e.g., 0.5 mM L-DOPA) and pH (6.8) .

Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference .

Replicate with Isomeric Controls : Compare with 6,7-dihydroxy analogs (IC₅₀ = 8.1 μM) to isolate positional effects .

Q. What mechanistic studies can elucidate its antineoplastic potential?

  • Experimental Design :

  • ER Pathway Modulation : Treat ER⁺ breast cancer cells (MCF-7) and measure ERα phosphorylation (Western blot) .
  • Apoptosis Assays : Quantify caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane potential (JC-1 dye) .

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